

Application Notes and Protocols: Synthesis of Penconazole and its Chemical Derivatives

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Compound of Interest

Compound Name: Penconazole

Cat. No.: B033189

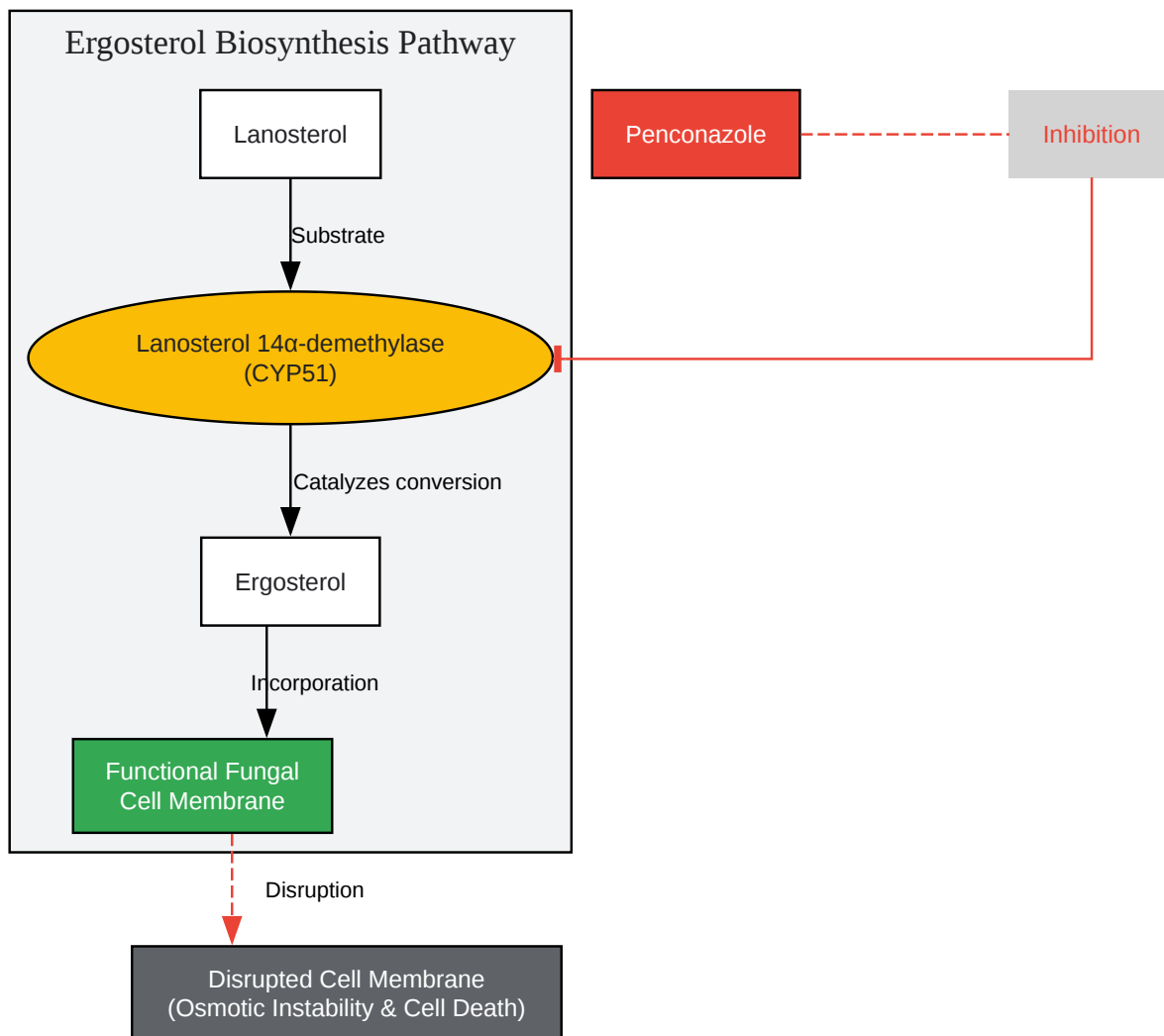
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of the triazole fungicide **penconazole** and its chemical derivatives. The information is intended to guide researchers in medicinal chemistry, agrochemical development, and toxicology in synthesizing these compounds for further study.

Mechanism of Action of Penconazole

Penconazole is a systemic triazole fungicide that functions as a sterol demethylation inhibitor (DMI).[1][2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14 α -demethylase, which is essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By disrupting ergosterol production, **penconazole** compromises the cell membrane structure, leading to abnormal fungal growth and eventual cell death.[3] Beyond its primary antifungal activity, studies have shown that **penconazole** may also exert other biological effects, including potential neurotoxicity through the generation of oxidative stress and inhibition of acetylcholinesterase (AChE).[4]

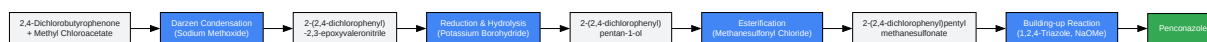


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Figure 1: Mechanism of action of **penconazole** via inhibition of ergosterol biosynthesis.

Synthesis of Penconazole

A common synthetic route for **penconazole** involves a multi-step process starting from 2,4-dichlorobutyrophenone. This method is characterized by high yields and purity.[5] The overall workflow involves Darzen condensation, reduction, esterification, and a final cyclization reaction with 1,2,4-triazole.[5]



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Figure 2: General workflow for the synthesis of **penconazole**.

This protocol is adapted from methodologies described in patent literature.[5][6]

Step 1: Condensation Reaction

- In a suitable reaction vessel, charge toluene and 2,4-dichlorobutyrophenone.
- Cool the mixture to approximately 15°C.
- Slowly add sodium methoxide over 30 minutes.
- Begin the dropwise addition of methyl chloroacetate, maintaining the temperature between 15-25°C over a 2-2.5 hour period.
- Maintain the reaction at 15-25°C for 2 hours. Monitor reaction completion via sampling (e.g., TLC or GC).
- Add an alkali lye solution and heat to 65-75°C for 3 hours to induce alkaline hydrolysis.
- Neutralize with hydrochloric acid to a pH of 3-4.
- Perform an aqueous wash, separate the layers, and remove the toluene under reduced pressure to yield 2-(2,4-dichlorophenyl) valeraldehyde.

Step 2: Reduction Reaction

- Dissolve the product from Step 1 in a suitable solvent like methanol.
- Cool the solution and add potassium borohydride portion-wise, maintaining a low temperature.
- Stir until the reaction is complete.

- Perform a standard aqueous workup and extract the product.
- Purify to obtain 2-(2,4-dichlorophenyl)pentan-1-ol.

Step 3: Esterification

- Dissolve the alcohol from Step 2 in a solvent with a suitable base (e.g., triethylamine).
- Cool the mixture and slowly add methanesulfonyl chloride.
- Stir until the reaction is complete.
- Isolate the 2-(2,4-dichlorophenyl)pentyl methanesulfonate ester product.

Step 4: Building-up Reaction

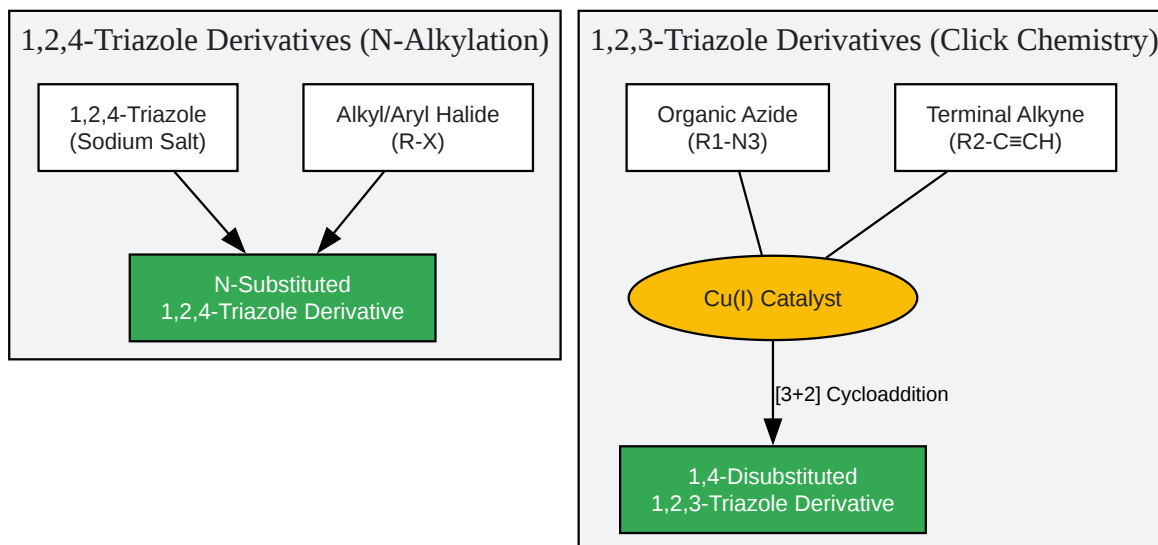
- In a separate reactor, add 1,2,4-triazole, sodium methoxide, and methanol. Heat the mixture to 40-50°C for 1.5 hours.
- Add the methanesulfonate ester from Step 3 to the reaction mixture.
- Heat to reflux and maintain for approximately 6 hours, monitoring for completion.
- Once complete, recover the methanol by distillation.
- Add toluene and wash the organic phase twice.
- Purify the crude product by recrystallization from n-hexane to yield **penconazole**.

The following table summarizes typical yields and purity for each step of the synthesis.^[5]

Reaction Step	Product	Average Content (%)	Average Yield (%)
Condensation	2-(2,4-dichlorophenyl)valeraldehyde	90.2	85.3
Reduction	2-(2,4-dichlorophenyl)pentan-1-ol	97.1	97.1
Esterification	2-(2,4-dichlorophenyl)pentyl methanesulfonate	97.1	96.1
Building-up	Penconazole	95.7	91.6
Overall	Penconazole	-	>72.5

Synthesis of Penconazole Derivatives

The synthesis of chemical derivatives is crucial for structure-activity relationship (SAR) studies, aiming to develop compounds with improved efficacy, selectivity, or toxicological profiles. The 1,2,4-triazole ring is a common scaffold in many antifungal agents.^{[7][8]} General synthetic strategies often involve N-alkylation of the triazole ring or "click chemistry" for the generation of 1,2,3-triazole isomers.^{[7][9][10]}



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Figure 3: Common strategies for the synthesis of triazole derivatives.

This "click chemistry" protocol is a versatile method for creating a library of 1,2,3-triazole derivatives.^{[9][10]}

- Prepare the desired organic azide from a corresponding aniline or alkyl halide.
- In a reaction vessel, dissolve the terminal alkyne starting material (e.g., 2-methylbut-3-yn-2-ol) in a solvent mixture (e.g., 1:1 dichloromethane:water).
- Add the organic azide to the solution.
- Add the copper catalyst (e.g., Cu(OAc)₂) and a reducing agent (e.g., sodium ascorbate).
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and dry over sodium sulfate.

- Purify the crude product using column chromatography to obtain the desired 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ol derivative.

Analytical and Biological Evaluation Protocols

- Purification: Crude products should be purified using standard laboratory techniques such as recrystallization or silica gel column chromatography.[\[11\]](#)
- Structure Confirmation: The chemical structure and purity of synthesized compounds should be confirmed using a combination of analytical methods:
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the proton and carbon framework.[\[12\]](#)
 - Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the molecular weight and fragmentation pattern.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

The mycelium growth inhibition method is commonly used to screen compounds for antifungal activity against phytopathogenic fungi.[\[7\]](#)[\[10\]](#)

- Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
- Incorporate various concentrations of the test compounds into a molten potato dextrose agar (PDA) medium.
- Pour the mixture into sterile Petri dishes and allow them to solidify. Control plates should contain only the solvent.
- Place a mycelial plug, taken from the margin of an actively growing fungal colony, in the center of each plate.
- Seal the plates and incubate them at an appropriate temperature (e.g., 26°C) in the dark.
- Measure the diameter of the mycelial growth daily until the fungus in the control plate reaches the edge of the dish.

- Calculate the percentage of inhibition using the formula:
 - $\text{Inhibition (\%)} = [(\text{Diameter in control} - \text{Diameter in treatment}) / \text{Diameter in control}] \times 100$
- Determine the EC₅₀ value (the concentration that causes 50% inhibition) for each active compound.

Data Presentation

Property	Value	Reference
Chemical Formula	C ₁₃ H ₁₅ Cl ₂ N ₃	[3]
Molecular Weight	284.2 g/mol	[3]
Physical State	White crystalline powder	[3]
Melting Point	57.6 - 60.3 °C	[3]
Water Solubility	73 mg/L (at 25°C)	[3]
log P (Kow)	3.72	[3]
Vapor Pressure	0.17 mPa (at 20°C)	[3][13]

The following data represents the antifungal activity of a synthesized derivative (Compound 6ad) against various phytopathogenic fungi.[10]

Fungal Species	EC ₅₀ (µg/mL)
Rhizoctonia solani	0.18
Sclerotinia sclerotiorum	0.35
Fusarium graminearum	0.37
Magnaporthe oryzae	2.25

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